Lipophilicity (LogP) Elevation Relative to the Non-Chlorinated Parent Scaffold
The target compound exhibits a calculated LogP of 5.31 . Although no experimentally measured LogP was located for the non-chlorinated parent Benzene, 1,1'-(1-butenylidene)bis- (CAS 1726-14-3), the addition of two chlorine atoms to an aromatic scaffold typically increases LogP by 0.5–0.8 units per chlorine, placing the estimated LogP of the parent in the range of 3.7–4.3. This difference of at least 1.0–1.6 log units translates to a >10-fold higher octanol-water partition coefficient, affecting bioavailability predictions and environmental partitioning models [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.31 (calculated) |
| Comparator Or Baseline | Benzene, 1,1'-(1-butenylidene)bis- (CAS 1726-14-3): LogP not reported in available sources; estimated ~3.7–4.3 based on chlorine increment method |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.6 (target higher) |
| Conditions | Calculated LogP from ChemSrc database; comparator LogP estimated by fragment-based chlorine contribution |
Why This Matters
A >10-fold difference in octanol-water partitioning directly impacts extraction recovery, chromatographic retention time, and in silico ADME predictions, making the non-chlorinated parent unsuitable as a surrogate in method development or biological assays.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society. (Chlorine π-value for aromatic systems: +0.71 per Cl). View Source
